![molecular formula C22H23N3O2 B6467821 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2640945-88-4](/img/structure/B6467821.png)
2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound notable for its complex structure and diverse range of potential applications. This compound combines functional groups such as benzyloxy, piperidine, and naphthyridine, suggesting its utility in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one generally involves multi-step organic synthesis techniques. A possible synthetic route includes:
Starting Materials: : Benzyl alcohol, piperidine, and 1,8-naphthyridine derivatives.
Key Reactions
Formation of the Benzyloxy Group: : Reacting benzyl alcohol with an appropriate base and an electrophile to form the benzyloxy intermediate.
Coupling with Piperidine: : Using coupling reagents like EDCI or HATU to link piperidine with the benzyloxy intermediate.
Naphthyridine Integration: : Condensation reactions to incorporate the naphthyridine ring, employing catalysts or conditions that favor the formation of the desired product.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions for yield, purity, and cost-effectiveness is critical. Techniques such as continuous flow synthesis and catalytic processes can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
2-(Benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one participates in various types of reactions due to its functional groups:
Oxidation: : Can be oxidized at the benzyloxy or naphthyridine moiety using reagents like PCC or KMnO4.
Reduction: : Suitable for reduction at the carbonyl group or the aromatic rings using agents such as NaBH4 or H2/Pd.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, PCC
Reduction: : NaBH4, LiAlH4, H2/Pd
Substitution: : Halogens, alkylating agents, nitrating agents
Applications De Recherche Scientifique
2-(Benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a valuable compound in scientific research due to its structural features and reactivity.
Chemistry
Catalysis: : Used as a ligand in complex metal-catalyzed reactions.
Organic Synthesis: : Employed as a building block for synthesizing more complex molecules.
Biology
Biochemical Probes: : Acts as a probe in studying enzyme kinetics and molecular interactions.
Drug Design: : Serves as a scaffold for developing therapeutic agents targeting specific enzymes or receptors.
Medicine
Pharmacological Studies: : Explored for its potential therapeutic properties in treating neurological disorders and cancer.
Industry
Material Science: : Used in creating novel polymers and nanomaterials.
Agrochemicals: : Incorporated in the synthesis of active ingredients for pesticides and herbicides.
Mécanisme D'action
The mechanism by which 2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one exerts its effects typically involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways: : Modulating signaling pathways relevant to disease processes, such as kinase pathways or neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Benzyloxy Derivatives: : Compounds like benzyloxyethanol.
Piperidine Derivatives: : Compounds such as 4-(2-naphthyl)piperidine.
Naphthyridine Derivatives: : Compounds like 1,8-naphthyridine-2-carboxylic acid.
Uniqueness:
Structural Complexity: : The combination of benzyloxy, piperidine, and naphthyridine in a single molecule is unique.
Versatility: : Its reactivity and applications in diverse fields make it stand out from more common compounds.
Let me know if there's a specific section or detail you want to explore further.
Propriétés
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(16-27-15-17-5-2-1-3-6-17)25-13-10-18(11-14-25)20-9-8-19-7-4-12-23-22(19)24-20/h1-9,12,18H,10-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGQMAZEZZZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6467738.png)
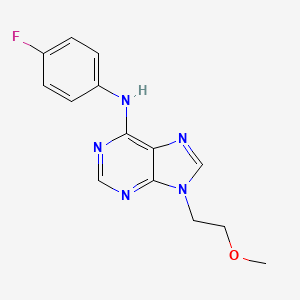
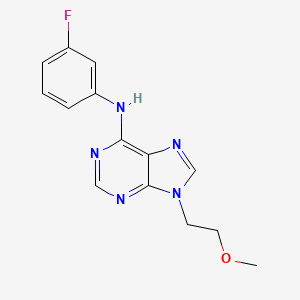
![5-chloro-6-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B6467763.png)
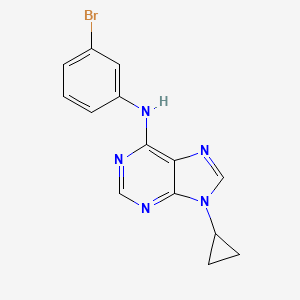
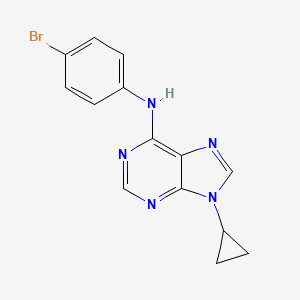
![N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide](/img/structure/B6467782.png)
![9-[(oxolan-2-yl)methyl]-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B6467791.png)
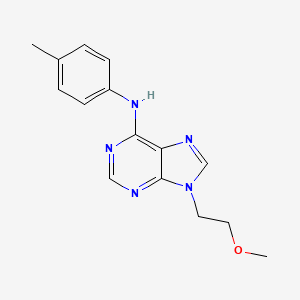
![N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467809.png)
![2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467815.png)
![4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6467818.png)
![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6467820.png)
![2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B6467831.png)
